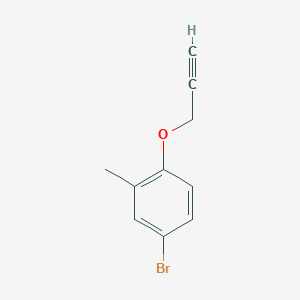
4-Brom-2-methyl-1-(Prop-2-in-1-yloxy)benzol
Übersicht
Beschreibung
4-Bromo-2-methyl-1-(prop-2-yn-1-yloxy)benzene is an organic compound with the molecular formula C10H9BrO It is a brominated derivative of methylbenzene, featuring a prop-2-yn-1-yloxy group attached to the benzene ring
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-methyl-1-(prop-2-yn-1-yloxy)benzene has several applications in scientific research:
Wirkmechanismus
The compound’s boiling point is predicted to be 285.2±30.0 °C and its density is predicted to be 1.383±0.06 g/cm3 (Temp: 20 °C; Press: 760 Torr) . These properties could influence how the compound is handled and stored, as well as its solubility and distribution in the body if it were to be used as a drug.
Biochemische Analyse
Biochemical Properties
4-Bromo-2-methyl-1-(prop-2-yn-1-yloxy)benzene plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes involved in oxidative alkyne-alkyne coupling reactions . These interactions are crucial for the formation of polymers with specific molecular weight distributions. The compound’s structure allows it to participate in these reactions, facilitating the formation of desired products.
Cellular Effects
The effects of 4-Bromo-2-methyl-1-(prop-2-yn-1-yloxy)benzene on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways and gene expression. Studies have shown that the compound can affect cellular metabolism, leading to changes in the metabolic flux and metabolite levels . These effects are essential for understanding the compound’s potential therapeutic applications and its impact on cellular health.
Molecular Mechanism
At the molecular level, 4-Bromo-2-methyl-1-(prop-2-yn-1-yloxy)benzene exerts its effects through specific binding interactions with biomolecules. It has been found to inhibit or activate enzymes involved in oxidative alkyne-alkyne coupling reactions . These interactions lead to changes in gene expression and enzyme activity, which are critical for the compound’s biochemical properties and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-2-methyl-1-(prop-2-yn-1-yloxy)benzene change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Understanding these temporal effects is crucial for optimizing its use in biochemical research.
Dosage Effects in Animal Models
The effects of 4-Bromo-2-methyl-1-(prop-2-yn-1-yloxy)benzene vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects . These dosage-dependent effects are essential for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
4-Bromo-2-methyl-1-(prop-2-yn-1-yloxy)benzene is involved in specific metabolic pathways, particularly those related to oxidative alkyne-alkyne coupling reactions The compound interacts with enzymes and cofactors that facilitate these reactions, leading to changes in metabolic flux and metabolite levels
Transport and Distribution
The transport and distribution of 4-Bromo-2-methyl-1-(prop-2-yn-1-yloxy)benzene within cells and tissues are influenced by its interactions with transporters and binding proteins . These interactions determine the compound’s localization and accumulation, which are critical for its activity and function. Studies have shown that the compound can be effectively transported to specific cellular compartments, enhancing its biochemical effects.
Subcellular Localization
The subcellular localization of 4-Bromo-2-methyl-1-(prop-2-yn-1-yloxy)benzene is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-methyl-1-(prop-2-yn-1-yloxy)benzene typically involves the bromination of 2-methyl-1-(prop-2-yn-1-yloxy)benzene. The reaction is carried out using bromine in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2-methyl-1-(prop-2-yn-1-yloxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide or thiolates, typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.
Oxidation Reactions: Products include carboxylic acids, aldehydes, or ketones.
Reduction Reactions: The major product is the hydrogenated derivative of the original compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
4-Bromo-2-methyl-1-(prop-2-yn-1-yloxy)benzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both the bromine atom and the prop-2-yn-1-yloxy group allows for versatile chemical transformations and applications in various fields of research .
Eigenschaften
IUPAC Name |
4-bromo-2-methyl-1-prop-2-ynoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO/c1-3-6-12-10-5-4-9(11)7-8(10)2/h1,4-5,7H,6H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXTDDLKCBGVBES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



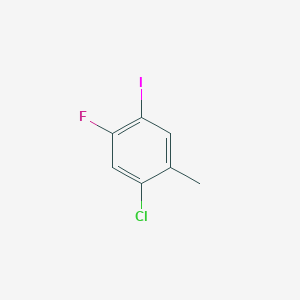
![(1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol](/img/structure/B1457204.png)

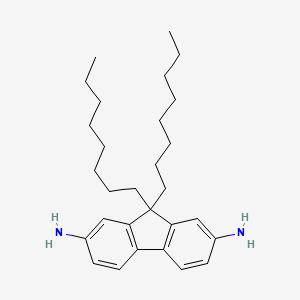
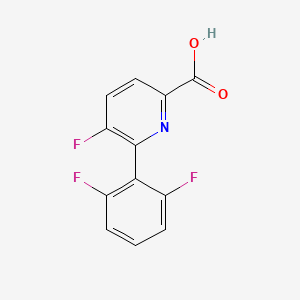
![[4-(4-Chlorophenoxy)phenyl]boronic acid](/img/structure/B1457211.png)
![1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B1457212.png)
![n-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridin-2-yl)acetamide](/img/structure/B1457213.png)
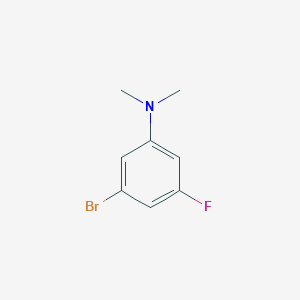
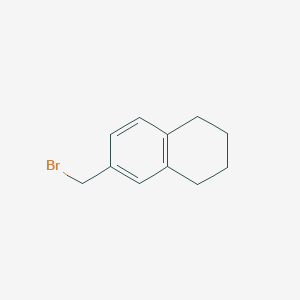
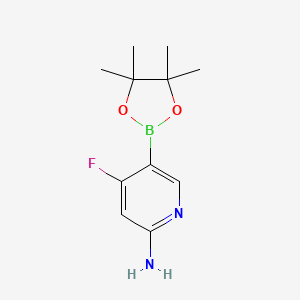
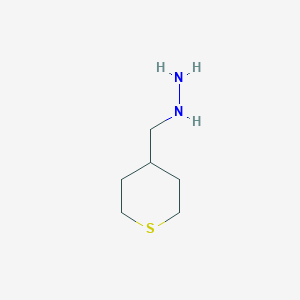
![2-[4-(Methylamino)piperidin-1-yl]ethan-1-ol](/img/structure/B1457221.png)
